Bepafant

概要

説明

ベパファントは、ヘトラゼピン骨格をベースにした合成ラセミ体血小板活性化因子受容体拮抗薬です。アパファントの薬理学的により強力な誘導体です。 ベパファントは、炎症誘発性血小板活性化因子受容体の強力で特異的な合成拮抗薬です 。 血小板活性化因子経路のin vitroおよびin vivo研究で広く用いられており、臨床試験で調査されています .

準備方法

ベパファントは、チエノトリアゾロジアゼピン骨格を用いて合成されます。 合成経路には、活性なユートマーS-ベパファントと不活性なディスターマーWEB2387からなるラセミ体の混合物の形成が含まれます 。 調製には、チエノトリアゾロジアゼピンコアの形成と、それに続く目的の置換基を導入するための官能基化を含む、複数のステップが必要です 。 工業生産方法は、通常、副生成物の形成を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することを含みます .

化学反応解析

ベパファントは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物には、改変された官能基を持つ誘導体が含まれ、これらは化合物の構造活性相関を研究するために使用できます .

科学研究への応用

ベパファントは、科学研究に幅広い用途があります。 化学では、血小板活性化因子経路とそのさまざまな生物学的プロセスにおける役割を研究するために使用されます 。 生物学では、ベパファントは、血小板活性化因子受容体拮抗作用が血小板と好中球の凝集などの細胞応答に及ぼす影響を調査するために使用されます 。 医学では、ベパファントは、喘息、気管支収縮、アナフィラキシーショックなどの病状における潜在的な治療効果について研究されてきました 。 業界では、ベパファントは、新しい血小板活性化因子受容体拮抗薬の開発のための基準化合物として使用されています .

化学反応の分析

Bepafant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .

科学的研究の応用

Anaphylaxis Models

Bepafant has been extensively studied in animal models of anaphylaxis. In experiments involving sensitized mice and guinea pigs, this compound demonstrated a protective effect against anaphylactic death when administered prior to or during an anaphylactic response. The compound effectively reduced bronchoconstriction and hypotension associated with anaphylaxis, indicating its potential use in managing severe allergic reactions .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Mice | 1.0-10 mg/kg p.o. | Protection from anaphylactic death |

| Study 2 | Guinea pigs | 0.1-1 mg/kg i.v. | Attenuation of bronchoconstriction |

Vascular Permeability

Research has shown that this compound can inhibit PAF-induced increases in vascular permeability in rat skin models. This property suggests its potential application in conditions characterized by excessive vascular leakage, such as sepsis or acute inflammatory responses .

Angiogenesis

This compound has been implicated in studies examining the role of PAF in angiogenesis. In murine models, the blockade of PAF receptors with this compound inhibited neoangiogenesis induced by CD40 stimulation, highlighting its relevance in vascular diseases and tumor biology .

| Study | Model | Findings |

|---|---|---|

| Study 3 | Murine model of Matrigel implantation | Inhibition of CD40-induced angiogenesis |

Adaptive Immunity

Recent findings suggest that this compound may enhance adaptive immune responses. In experiments involving ovalbumin immunization, the presence of this compound increased specific IgG2a antibody production without affecting IgG1 levels, indicating a shift towards a more robust Th1-type immune response .

Clinical Implications

The pharmacological profile of this compound positions it as a candidate for therapeutic interventions in various clinical settings:

- Allergy Management : Its efficacy in preventing anaphylaxis could lead to new treatment protocols for severe allergic reactions.

- Inflammatory Disorders : By modulating vascular permeability and inflammatory responses, it may be beneficial in treating conditions like sepsis or acute respiratory distress syndrome.

- Cancer Therapy : Given its role in angiogenesis, this compound could be explored as an adjunct therapy in cancer treatments to inhibit tumor growth through vascular modulation.

作用機序

類似化合物との比較

生物活性

Bepafant, also known as WEB 2170, is a selective antagonist of the platelet-activating factor (PAF) receptor. This compound is classified as a thieno-triazolodiazepine and has been extensively studied for its pharmacological properties, particularly in the context of inflammatory responses and various pathophysiological conditions. Its ability to inhibit PAF-induced biological activities makes it a significant molecule in research related to inflammation, anaphylaxis, and cancer.

This compound functions primarily by blocking the PAF receptor, which mediates numerous biological processes including platelet aggregation, bronchoconstriction, and vascular permeability. The compound demonstrates potent inhibitory effects on PAF-induced human platelet aggregation with an IC50 value of approximately 0.3 µM and on neutrophil aggregation with an IC50 value of about 0.83 µM . This specificity highlights its potential therapeutic applications in conditions where PAF plays a crucial role.

In Vitro Studies

In vitro studies have confirmed that this compound selectively inhibits PAF-induced aggregation without significantly affecting aggregation induced by other agonists. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Anaphylaxis Models

This compound has been evaluated in various animal models for its protective effects against anaphylaxis. In actively sensitized mice, doses ranging from 1.0 to 10 mg/kg administered orally provided significant protection against anaphylactic death, especially when combined with beta-receptor antagonists like propranolol . Similarly, in guinea pigs subjected to active anaphylaxis via ovalbumin challenge, this compound significantly reduced mortality and mitigated bronchoconstriction and hypotension .

Vascular Effects

In anesthetized rat models, intravenous administration of this compound at doses between 0.001-0.1 mg/kg effectively inhibited PAF-induced hypotension in a dose-dependent manner . The compound also demonstrated the ability to prevent increases in vascular permeability induced by PAF in rat skin, underscoring its potential use in managing vascular-related pathologies.

Angiogenic Role of PAF

Recent studies have indicated that PAF may play a role in tumor angiogenesis. In breast carcinoma tissues, elevated levels of PAF were detected compared to control tissues, correlating with increased microvessel density . this compound's application inhibited angiogenesis induced by PAF-like activity in cultured breast cancer cells, suggesting its potential utility in cancer therapy by targeting the angiogenic processes mediated by PAF.

Table: Summary of this compound's Biological Activities

| Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Platelet Aggregation | IC50 = 0.3 µM | Significant inhibition |

| Neutrophil Aggregation | IC50 = 0.83 µM | Significant inhibition |

| Anaphylaxis Protection | Dose-dependent (1-10 mg/kg) | Significant protection |

| Vascular Permeability | Effective inhibition | Effective inhibition |

| Angiogenesis | Inhibition observed | Reduced tumor vascularization |

Case Study: Anaphylaxis Management

In a controlled study involving guinea pigs, this compound was administered alongside ovalbumin to assess its efficacy in preventing anaphylactic shock. Results showed that pre-treatment with this compound significantly reduced mortality rates and improved respiratory function post-challenge. This study reinforces the potential clinical applications of this compound in managing severe allergic reactions .

特性

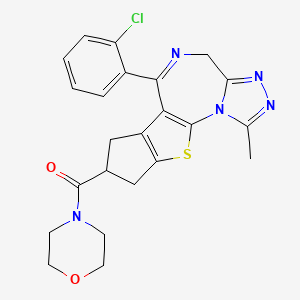

IUPAC Name |

[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYVRZOREBYLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869589 | |

| Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114776-28-2 | |

| Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。